N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)ethanesulfonamide
Description
Properties
IUPAC Name |
N-(5-fluoro-1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-6-yl)ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN3O4S2/c1-4-19(15,16)12-8-6-10-9(5-7(8)11)13(2)20(17,18)14(10)3/h5-6,12H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUBFOCZFFZFKGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC2=C(C=C1F)N(S(=O)(=O)N2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)ethanesulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, exploring various studies and findings related to its pharmacological properties, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound belongs to the class of sulfonamide derivatives and is characterized by the presence of a fluorinated benzo[c][1,2,5]thiadiazole moiety. The structural formula can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₃H₁₄F N₃O₄S
- Molecular Weight : 329.33 g/mol
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of compounds related to this compound. For instance:
- Antibacterial Activity : The compound exhibited significant antibacterial activity against various Gram-positive and Gram-negative bacteria. In vitro assays indicated that it could inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli.
| Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Antifungal Activity
Research also highlighted the antifungal potential of this compound. It demonstrated effective inhibition against fungal strains such as Candida albicans, with MIC values indicating its efficacy in a clinical context.
The biological activity of this compound is believed to involve several mechanisms:
- Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis.
- Disruption of Membrane Integrity : The presence of the fluorine atom may enhance membrane permeability in microbial cells.
- Interference with Metabolic Pathways : The sulfonamide group can mimic para-amino benzoic acid (PABA), leading to competitive inhibition in folate synthesis.
Study 1: Synthesis and Evaluation
A study conducted by researchers synthesized various derivatives of thiadiazole compounds and evaluated their biological activities. Among these derivatives, those containing the benzo[c][1,2,5]thiadiazole structure showed promising results against resistant bacterial strains.
Study 2: Structure-Activity Relationship (SAR)
Another research effort focused on establishing a structure-activity relationship for sulfonamide derivatives. It was found that modifications at specific positions on the thiadiazole ring could enhance antibacterial potency while reducing toxicity.
Study 3: Clinical Implications
Clinical trials assessing the efficacy of similar compounds in treating infections caused by resistant bacteria have shown positive outcomes. These findings suggest that this compound could be a candidate for further development.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Activity and Selectivity
The target compound’s fluorine atom at position 6 distinguishes it from analogs like those in , which feature trifluoromethyl (CF₃) or trifluoromethoxy (OCF₃) groups at the same position.
In contrast, N-(2,6-dichloro-3-methylphenyl)-5,7-dimethoxy(1,2,4)triazolo(1,5-a)pyrimidine-2-sulfonamide (metosulam, ) shares the sulfonamide group but employs a triazolopyrimidine scaffold. Metosulam’s herbicidal activity relies on acetolactate synthase (ALS) inhibition, a mechanism common to sulfonamide herbicides. The target compound’s benzo[c]thiadiazole core may offer distinct steric or electronic interactions with ALS or other enzymatic targets .
Functional Group Comparisons
The ethanesulfonamide group in the target compound contrasts with the acetamide moieties in ’s benzothiazole derivatives (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide). Sulfonamides generally exhibit stronger hydrogen-bonding capacity and acidity (pKa ~10–11) compared to acetamides (pKa ~15–16), which could influence solubility, bioavailability, and target engagement .
Ring System Variations
The benzo[c][1,2,5]thiadiazole core in the target compound differs from the 1,3-dioxane-4,6-dione systems in or the triazolo[1,5-c]pyrimidine scaffold in diclosulam ( ). Thiadiazoles are electron-deficient heterocycles, often associated with redox activity or π-stacking interactions, whereas triazolopyrimidines and dioxanes may prioritize conformational flexibility or hydrolytic stability .
Data Table: Key Structural and Functional Comparisons
Research Implications and Gaps
- Fluorine vs. CF₃/OCF₃ : Comparative studies could evaluate whether fluorine’s electronic effects enhance target selectivity over bulkier substituents.
- Sulfonamide vs. Acetamide : Biochemical assays might reveal differences in binding kinetics or solubility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
